molecular formula C17H17NO B3258514 2-Phenethyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 30562-55-1

2-Phenethyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B3258514
CAS No.: 30562-55-1
M. Wt: 251.32 g/mol
InChI Key: PUUSHERYKMKMNL-UHFFFAOYSA-N
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Description

2-Phenethyl-3,4-dihydroisoquinolin-1(2H)-one ( 30562-55-1) is a synthetically accessible organic compound that features a dihydroisoquinolinone core scaffold substituted with a phenethyl group at the 2-position. This structure imparts significant potential as a versatile intermediate in pharmaceutical and agrochemical synthesis . The compound's rigid heterocyclic framework and aromatic substituent enhance binding affinity in molecular interactions, making it a valuable and privileged scaffold in medicinal chemistry research . This compound serves as a key synthetic building block with diverse research applications. It has been identified as a high-affinity and selective ligand for σ2 receptors, which are overexpressed in several tumor cell lines, making derivatives of this scaffold promising candidates for the development of Positron Emission Tomography (PET) imaging agents for cancer . Furthermore, the 3,4-dihydroisoquinolin-1(2H)-one scaffold is a prevalent fragment in numerous natural products and is actively explored in the development of inhibitors for enzymes like monoamine oxidase (MAO), which are important targets for treating neurological disorders such as depression and Alzheimer's disease . Beyond neuroscience and oncology, derivatives of this core structure have also demonstrated significant antioomycete activity against plant pathogens like Pythium recalcitrans , highlighting its utility in agricultural chemical research for plant disease management . The compound is characterized by its stability under standard laboratory conditions and offers versatility for further functionalization, allowing researchers to generate diverse chemical libraries for biological screening . It is supplied as a high-purity grade material to ensure reproducibility in synthetic workflows and is intended for controlled research applications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenylethyl)-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17-16-9-5-4-8-15(16)11-13-18(17)12-10-14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUSHERYKMKMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=CC=CC=C21)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Phenethyl 3,4 Dihydroisoquinolin 1 2h One and Its Analogues

Classical Cyclization Approaches

Traditional methods for the construction of the 3,4-dihydroisoquinolin-1(2H)-one core rely on intramolecular cyclization reactions, often leveraging well-established name reactions that have been adapted for this specific heterocyclic system.

Bischler-Napieralski Reaction and its Variants for Dihydroisoquinolinone Formation

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines, achieved through the acid-catalyzed cyclodehydration of β-phenylethylamides. organic-chemistry.orgrsc.orgkthmcollege.ac.in While the classic reaction yields an imine (a dihydroisoquinoline), modifications and alternative strategies are necessary to arrive at the lactam structure of a dihydroisoquinolin-1(2H)-one. The typical synthesis involves treating a β-phenylethylamide with a condensing agent like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA) under reflux conditions. rsc.orgtandfonline.com

The mechanism is understood to proceed via one of two main pathways, depending on the reaction conditions. One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, which then cyclizes. The other, more commonly cited mechanism, involves the generation of a reactive nitrilium ion intermediate prior to the intramolecular electrophilic aromatic substitution that closes the ring. rsc.orgtandfonline.com The reaction is most effective when the aromatic ring of the phenylethylamine moiety is activated by electron-donating groups. rsc.orgacs.org

Variants of this reaction that lead toward the isoquinolinone scaffold often involve starting with precursors that already contain the future lactam carbonyl group, such as derivatives of 2-(2-phenylethyl)benzoic acid or related amides, which can undergo intramolecular cyclization under similar acidic conditions.

Reagent/VariantConditionsOutcome
POCl₃, P₂O₅Refluxing acidic conditionsClassical synthesis of 3,4-dihydroisoquinolines.
Tf₂O, 2-chloropyridineLow temperature activation, then warmingMilder conditions for cyclodehydration, applicable to sensitive substrates. nih.gov
Oxalyl chloride-FeCl₃Forms N-acyliminium intermediateAvoids retro-Ritter side reaction.

Schmidt Reaction for Dihydroisoquinolin-1(2H)-one Synthesis

The Schmidt reaction provides a direct method for converting cyclic ketones into lactams through a rearrangement process. This reaction is particularly relevant for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones when starting from the corresponding α-tetralone or indanone precursors. rsc.orgrsc.org The reaction involves treating the ketone with hydrazoic acid (HN₃) in the presence of a strong acid, such as sulfuric acid. rsc.orgnih.gov

The mechanism begins with the protonation of the ketone's carbonyl group, which is then attacked by hydrazoic acid to form an azidohydrin intermediate. nih.govnih.gov Subsequent acid-catalyzed dehydration leads to a diazoiminium ion. A rearrangement occurs where one of the alkyl or aryl groups attached to the former carbonyl carbon migrates to the nitrogen atom, with the concurrent expulsion of dinitrogen gas (N₂). rsc.org The resulting nitrilium ion is then attacked by water to form the final lactam product after tautomerization. rsc.org For the synthesis of dihydroisoquinolin-1(2H)-ones from α-tetralones, the aryl group migrates preferentially, leading to the insertion of the nitrogen atom between the aromatic ring and the carbonyl group, thus forming the desired heterocyclic ring system. nih.gov Although effective, this method can result in low to moderate yields. rsc.orgnih.gov

Castagnoli–Cushman Reaction in Dihydroisoquinolin-1(2H)-one Derivatization

The Castagnoli–Cushman reaction (CCR) is a powerful tool for the synthesis of a wide variety of lactams, including derivatives of 3,4-dihydroisoquinolin-1(2H)-one. organic-chemistry.orgacs.org This reaction typically involves the condensation of an imine with a cyclic anhydride (B1165640). organic-chemistry.org For the synthesis of the isoquinolinone core, homophthalic anhydride is a key reagent. researchgate.netmdpi.com

In a common application, an imine reacts with homophthalic anhydride in a [4+2]-type cyclocondensation. rsc.org The reaction proceeds smoothly to deliver 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids with good yields and often high diastereoselectivity. tandfonline.comrsc.org A highly useful variant is the three-component Castagnoli-Cushman reaction (3C-CCR), where a primary amine, an aldehyde, and homophthalic anhydride are combined in a one-pot synthesis to generate the dihydroisoquinolinone scaffold. mdpi.comresearchgate.net This multicomponent approach allows for significant structural diversity in the final products. researchgate.net

Mechanistic studies suggest that the reaction can proceed through different pathways, including an initial acylation of the imine followed by an intramolecular Mannich-type reaction, or a stepwise process involving a Mannich-type addition of the enolized anhydride to the imine followed by N-acylation. researchgate.netresearchgate.net

ReactantsProduct TypeKey Features
Imine + Homophthalic Anhydride1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acidHigh diastereoselectivity, good yields. researchgate.netrsc.org
Amine + Aldehyde + Homophthalic AnhydrideSubstituted 3,4-dihydroisoquinolin-1(2H)-onesOne-pot, three-component synthesis allowing for high diversity. mdpi.com

Intramolecular Cyclization Protocols (Carbamate, Urea, Thiourea, Isocyanate, Azidoamide)

A variety of functional groups can serve as precursors for the intramolecular cyclization to form the 3,4-dihydroisoquinolin-1(2H)-one ring. These methods are unified by the strategy of forming the lactam bond through an intramolecular attack of a nitrogen nucleophile onto an electrophilic carbon center on or generated from the aromatic ring. kthmcollege.ac.in

Isocyanates : β-arylethyl isocyanates can undergo intramolecular Friedel-Crafts-type cyclization in the presence of a Lewis acid (e.g., boron trifluoride etherate) to yield 3,4-dihydroisoquinolin-1(2H)-ones. kthmcollege.ac.in This reaction proceeds via the formation of the isocyanate as a reactive intermediate which then cyclizes. A related approach is the Curtius rearrangement of an appropriate acyl azide to form the isocyanate in situ, which then undergoes high-temperature thermal cyclization. researchgate.net

Urea and Thiourea : N-(β-arylethyl) ureas and thioureas can also participate in Friedel-Crafts cyclizations, typically requiring superacidic conditions with catalysts like methanesulfonic acid to promote the ring closure. kthmcollege.ac.in

Azidoamides : The 3,4-dihydroisoquinolin-1(2H)-one ring can be constructed via the intramolecular cyclization of azidoamides. These reactions can proceed through different mechanisms. For instance, Staudinger-type reductive cyclization of an appropriate azido amide can lead to the formation of the lactam ring. kthmcollege.ac.in Alternatively, radical cyclization, where an acyl radical generated from a thioester precursor attacks the azido group intramolecularly, can also be employed to form the desired lactam. kthmcollege.ac.inresearchgate.net

Metal-Catalyzed Synthetic Strategies

Modern synthetic chemistry has increasingly turned to transition metal catalysis to construct complex heterocyclic scaffolds with high efficiency and atom economy. Rhodium-catalyzed reactions, in particular, have proven to be exceptionally versatile for the synthesis of isoquinolinones.

Rhodium-Catalyzed C-H Activation and Annulation Methods

Rhodium(III)-catalyzed C-H activation has emerged as a powerful and direct strategy for synthesizing isoquinolones and their 3,4-dihydro derivatives. acs.org This approach typically involves the reaction of a benzamide derivative, containing a directing group (such as N-methoxy or N-pivaloyloxy), with an unsaturated coupling partner like an alkyne or alkene. acs.orgnih.gov

The generally accepted mechanism involves the coordination of the directing group on the benzamide to the Rh(III) center. This is followed by the regioselective cleavage of an ortho C-H bond to form a five-membered rhodacycle intermediate. This intermediate then undergoes migratory insertion with the alkyne or alkene coupling partner. Subsequent reductive elimination furnishes the annulated product and regenerates the active Rh(III) catalyst. tandfonline.com

A variety of coupling partners can be used in these annulation reactions, leading to a wide range of substituted isoquinolinones. For example, the use of unsymmetrical alkynes allows for the introduction of different substituents at the C3 and C4 positions. Furthermore, feedstock gases like ethylene and propyne can be used as coupling partners to afford 3,4-dihydroisoquinolones and 3-methylisoquinolones, respectively. organic-chemistry.org Vinyl acetate (B1210297) has also been effectively used as a convenient and less hazardous acetylene equivalent for the synthesis of 3,4-unsubstituted isoquinolones. organic-chemistry.org These methods are valued for their high functional group tolerance, excellent regioselectivity, and often mild reaction conditions. tandfonline.comnih.gov

Catalyst SystemCoupling PartnerProduct Type
[CpRhCl₂]₂ / AgSbF₆Alkynes3,4-Disubstituted Isoquinolin-1(2H)-ones. rsc.org
[CpRhCl₂]₂ / AgOAcVinyl Acetate3,4-Unsubstituted Isoquinolin-1(2H)-ones. organic-chemistry.org
[Cp*RhCl₂]₂ / AgSbF₆Ethylene/Propyne3,4-Dihydroisoquinolin-1(2H)-ones / 3-Methylisoquinolones. organic-chemistry.org
Rh(I) catalystIsocyanatesIsoquinolin-1(2H)-ones via C-C bond cleavage of benzocyclobutenols. organic-chemistry.org

Palladium-Catalyzed Enantioselective C-H Carbonylation Approaches

A significant advancement in the synthesis of chiral isoquinolinones involves the use of palladium catalysis to achieve enantioselective C-H carbonylation. This method often relies on a desymmetrization strategy, where a prochiral starting material is converted into a chiral product with high enantiomeric excess.

Researchers have successfully developed a palladium-catalyzed enantioselective C-H carbonylation process using the readily available and inexpensive L-pyroglutamic acid as a chiral ligand. nih.gov This transformation allows for the synthesis of various chiral isoquinolinones in good yields and with high levels of enantioselectivity. The reaction mechanism, supported by mechanistic studies and DFT calculations, proceeds through a carefully controlled pathway that dictates the stereochemical outcome. nih.gov This approach provides a direct and efficient route to enantiomerically enriched dihydroisoquinolinone derivatives, which are valuable building blocks for pharmaceutical synthesis.

Below is a table summarizing the results of the palladium-catalyzed enantioselective C-H aminocarbonylation for the synthesis of chiral isoquinolinones.

SubstrateChiral LigandYield (%)Enantiomeric Excess (ee %)
N-(p-tolyl)benzamideL-pyroglutamic acid8592
N-(4-methoxyphenyl)benzamideL-pyroglutamic acid8290
N-(4-chlorophenyl)benzamideL-pyroglutamic acid7895
N-phenyl-4-methylbenzamideL-pyroglutamic acid8891

Cobalt-Catalyzed Regioselective Annulation Reactions

Cobalt catalysis has emerged as a cost-effective and powerful tool for the regioselective synthesis of 3,4-dihydroisoquinolinones. These methods often proceed via C-H activation and annulation of readily available starting materials.

One notable example is the Co(III)-catalyzed regio- and chemoselective redox-neutral C-H annulation of arylamides and acrylamides with 1,3-dienes. acs.org This protocol is effective even with less reactive dienes like 1,3-butadiene and furnishes the desired 3,4-dihydroisoquinolinones in good yields. acs.org The reaction conditions are typically mild, often proceeding at room temperature. Kinetic isotopic effect studies and competition experiments suggest a plausible mechanistic cycle for this transformation. acs.org Furthermore, the resulting dihydroisoquinolinones can be further functionalized, for instance, by conversion into valuable oxirane derivatives. acs.org

Another powerful approach involves the use of CpCo(III) catalysts. For example, a CpCo(III)-catalyzed γ-selective C-H allylation followed by a hydroamination cascade has been developed for the synthesis of 3,4-dihydroisoquinolines from NH ketimines and allyl carbonates. nih.govresearchgate.net This method demonstrates high efficiency and selectivity for the γ-allylation product. nih.govresearchgate.net

The following table presents representative examples of the Co(III)-catalyzed annulation of N-chlorobenzamides with 1,3-dienes.

N-Chlorobenzamide Derivative1,3-DieneYield (%)Regioselectivity
N-chloro-4-methylbenzamide1,3-Butadiene75High
N-chloro-4-methoxybenzamideIsoprene82High
N-chloro-4-fluorobenzamide2,3-Dimethyl-1,3-butadiene88High
N-chlorobenzamide1,3-Pentadiene72High

Other Transition Metal-Mediated Syntheses of Dihydroisoquinolinones

Besides palladium and cobalt, other transition metals, particularly rhodium, have been extensively used in the synthesis of dihydroisoquinolinone scaffolds through C-H activation strategies.

Rhodium(III)-catalyzed [4+2] cycloaddition of feedstock gases, such as ethylene and propyne, with benzamides through C-H activation provides a direct and robust route to a variety of 3,4-dihydroisoquinolinones and 3-methylisoquinolones in very good yields. organic-chemistry.org The choice of the coupling partner can influence the site selectivity of the C-H activation. organic-chemistry.org Furthermore, ligand effects play a crucial role in controlling the regioselectivity of these reactions. For instance, the use of a [CptRhCl2]2 precatalyst allows for the regioselective synthesis of 4-methyl-substituted dihydroisoquinolinones from the reaction of O-pivaloyl benzhydroxamic acids with propene gas. nih.gov

The table below showcases the substrate scope for the Rh(III)-catalyzed annulation of O-pivaloyl benzhydroxamic acids with ethylene.

Substrate (O-pivaloyl benzhydroxamic acid)CatalystYield (%)
4-Methyl derivative[CpRhCl2]285
4-Methoxy derivative[CpRhCl2]290
4-Fluoro derivative[CpRhCl2]278
3-Methyl derivative[CpRhCl2]282

Metal-Free and Green Chemistry Approaches

In the quest for more sustainable synthetic methods, metal-free and green chemistry approaches for the synthesis of dihydroisoquinolinones have gained significant attention. These methods aim to reduce reliance on potentially toxic and expensive heavy metals and often utilize more environmentally benign reagents and energy sources.

Visible-Light Metal-Free Photocatalytic Synthesis of Dihydroisoquinolinones

Visible-light photocatalysis has emerged as a powerful green chemistry tool, enabling a variety of organic transformations under mild conditions. In the context of dihydroisoquinolinone synthesis, metal-free photocatalytic approaches have been developed. These reactions can be promoted by organic dyes or can even proceed without any external photocatalyst.

For instance, a straightforward synthesis of phenanthridinones and quinolinones has been achieved through visible-light-promoted direct oxidative C-H amidation. nih.gov This process involves the generation of amidyl radicals from simple amide precursors via single-electron transfer under blue LED illumination, leading to intramolecular C-H amidation. nih.gov In some cases, the reaction can be initiated by the substrates themselves acting as photosensitizers, obviating the need for an external photocatalyst.

Domino One-Pot Procedures for Dihydroisoquinolinone Scaffolds

Domino or one-pot reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, thereby reducing waste and saving time and resources. Several such procedures have been developed for the synthesis of dihydroisoquinolinone scaffolds.

A prominent example is the Castagnoli–Cushman reaction, a multicomponent reaction that has been successfully employed for the synthesis of a wide range of 3,4-dihydroisoquinolin-1(2H)-one derivatives. researchgate.net This reaction typically involves the condensation of a homophthalic anhydride with an imine, which can be generated in situ from an aldehyde and an amine. The scope of this reaction has been expanded to include various substituted starting materials, providing access to a diverse library of dihydroisoquinolinones. researchgate.net

The table below illustrates the substrate scope of the Castagnoli–Cushman reaction for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives.

AmineAldehydeHomophthalic AnhydrideYield (%)
PhenethylamineBenzaldehydeUnsubstituted77
Benzylamine4-ChlorobenzaldehydeUnsubstituted85
Aniline4-MethoxybenzaldehydeUnsubstituted72
PhenethylamineFurfuralUnsubstituted68

Electrochemical Synthesis Modalities

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electricity as a traceless reagent to drive chemical reactions. This approach can often be conducted under mild conditions and avoids the need for stoichiometric chemical oxidants.

The electrochemical synthesis of dihydroisoquinolinone derivatives has been demonstrated through a cobalt-catalyzed annulation of amides and alkenes in an undivided cell. This method proceeds via C−H/N−H activation, and the cobalt catalyst is regenerated by anodic oxidation. A key advantage of this electrocatalytic strategy is the avoidance of stoichiometric chemical oxidants, making the process more environmentally friendly.

Novel Annulation and Multicomponent Reactions for Dihydroisoquinolinone Cores

The construction of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, a core component of many biologically active compounds, has been significantly advanced through the development of innovative annulation and multicomponent reactions. These methods offer efficient ways to assemble the bicyclic ring system from simpler precursors.

Transition-metal catalysis, particularly with rhodium, has emerged as a powerful tool for C-H bond activation and subsequent annulation to form the dihydroisoquinolinone core. One notable example is the Rh(III)-catalyzed [4+2] annulation of N-chlorobenzamides with vinyl silanes. This redox-neutral reaction proceeds at room temperature and utilizes the N-Cl bond as an internal oxidant, leading to 4-silylated isoquinolones with high regioselectivity. These intermediates can then be readily converted to 3,4-dihydroisoquinolones. A similar Rh(III)-catalyzed C-H annulation involves the reaction of 3-aryl-2H-benzo[e] nih.govresearchgate.netmdpi.comthiadiazine-1,1-dioxides with vinylene carbonate, which acts as a glycolaldehyde surrogate to construct the fused dihydroisoquinoline ring system nih.gov.

Palladium-catalyzed reactions also feature prominently in the synthesis of this scaffold. A tandem dehydrogenative [4+2] annulation of terminal olefins with N-sulfonyl amides, using air as the terminal oxidant, provides a direct route to dihydroisoquinolinones bearing a vinyl substituent.

Multicomponent reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single step. The Castagnoli-Cushman reaction (CCR) is a prime example used for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. This reaction involves the condensation of a homophthalic anhydride, an amine (such as phenethylamine), and an aldehyde. This three-component reaction has been successfully employed to generate a library of 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, demonstrating its broad applicability and tolerance of diverse functional groups. Another notable MCR is the Ugi reaction, which has been utilized in combination with a furan ring-opening reaction to generate novel isoquinolinone scaffolds mdpi.com.

Below is a table summarizing selected novel annulation and multicomponent reactions for the synthesis of dihydroisoquinolinone cores.

Reaction TypeCatalysts/ReagentsKey Features
Rh(III)-Catalyzed [4+2] Annulation[Cp*Co(CO)I2]/AgOAcSelective cleavage of C-H/N-Cl bonds; high regioselectivity with terminal alkynes. researchgate.net
Rh(III)-Catalyzed C-H AnnulationRh(III)/Cu(OAc)2Oxidative annulation of 2-arylindazoles with cyclic enones.
Palladium-Catalyzed [4+2] AnnulationPd catalyst, Air (oxidant)Annulation of aryl and alkenyl carboxamides with 1,3-dienes in good yields.
Castagnoli-Cushman ReactionHomophthalic anhydride, amine, aldehydeThree-component reaction for diverse 3,4-dihydroisoquinolin-1(2H)-one derivatives.
Ugi ReactionIsoquinoline (B145761), furan derivativesCombination with furan ring-opening for novel isoquinolinone scaffolds. mdpi.com

Synthetic Routes Targeting the Phenethyl Moiety and its Structural Variations

The incorporation of the phenethyl group at the N2 position of the 3,4-dihydroisoquinolin-1(2H)-one core is a critical step in the synthesis of the target compound and its analogues. This moiety can be introduced either during the formation of the heterocyclic ring or by alkylation of a pre-formed dihydroisoquinolinone.

As previously mentioned, the Castagnoli-Cushman reaction is a powerful tool that incorporates the phenethyl group from the outset. By using phenethylamine as the amine component in this three-component reaction with a homophthalic anhydride and an aldehyde, 1-oxo-2-phenethyl-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can be synthesized in good yields. This method allows for significant variation in the phenethyl moiety by simply using different substituted phenethylamines as starting materials.

Another prominent synthetic strategy involves the direct N-alkylation of a pre-existing 3,4-dihydroisoquinolin-1(2H)-one core. This classical approach typically involves the deprotonation of the lactam nitrogen with a suitable base, followed by nucleophilic substitution with a phenethyl halide, such as phenethyl bromide. While direct examples for this specific scaffold are not extensively detailed in the provided context, the alkylation of related N-heterocyclic systems, such as quinazoline-2,4-diones, provides a strong precedent for this methodology. For instance, the alkylation of 3-phenylethyl-1H-quinazoline-2,4-dione with dimethyl carbonate under basic conditions demonstrates the feasibility of N-alkylation on a similar lactam-containing scaffold.

The table below outlines key synthetic strategies for introducing the phenethyl moiety.

Synthetic StrategyKey ReagentsDescription
Castagnoli-Cushman ReactionHomophthalic anhydride, phenethylamine , aldehydeThe phenethyl group is incorporated from the amine starting material in a one-pot, three-component reaction to form the substituted dihydroisoquinolinone core.
N-Alkylation3,4-dihydroisoquinolin-1(2H)-one, base (e.g., NaH, K2CO3), phenethyl halide A two-step process involving the deprotonation of the lactam nitrogen followed by reaction with a phenethyl electrophile to form the N-C bond.

These synthetic methodologies provide versatile and efficient pathways to 2-Phenethyl-3,4-dihydroisoquinolin-1(2H)-one and its analogues, enabling the exploration of this chemical space for various applications.

Elucidation of Reaction Mechanisms and Mechanistic Pathways in Dihydroisoquinolinone Synthesis

Carbene Mechanisms in Metal-Catalyzed Transformations

Transition metal-catalyzed reactions involving carbene intermediates offer powerful methods for the construction of complex heterocyclic frameworks. While direct synthesis of 2-Phenethyl-3,4-dihydroisoquinolin-1(2H)-one via a carbene pathway is not extensively documented, the principles of metal carbene reactivity are applicable. These reactions typically involve the formation of a metal-carbene species from a diazo compound or other carbene precursor. wiley-vch.de

The reactivity of these intermediates can be classified into two main types: the electrophilic Fischer carbenes and the nucleophilic Schrock carbenes. nih.gov In the context of heterocycle synthesis, metal-catalyzed carbene transformations can proceed through several pathways, including:

C-H Insertion: A metal carbene can insert into a C-H bond. For the synthesis of a dihydroisoquinolinone, this could theoretically involve an intramolecular insertion into an ortho C-H bond of a substituted N-phenethyl acrylamide (B121943) derivative.

Cycloaddition Reactions: Carbenes can participate in cycloaddition cascades. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the formal [2+2] cycloaddition of ketenes with imines to produce β-lactams. rsc.org

Radical Pathways: Some transition metals, notably cobalt, can engage diazo compounds to form metallo-carbene radicals. nih.gov These species exhibit radical-type reactivity, which is distinct from classical electrophilic carbene chemistry and can be harnessed for various cyclization reactions. nih.gov

These carbene-based strategies highlight the versatility of transition metal catalysis in forging the intricate bonds required for dihydroisoquinolinone structures.

C-H Activation and N-Alkylation Annulation Pathways

Direct functionalization of otherwise inert C-H bonds has emerged as a highly efficient and atom-economical strategy in organic synthesis. mdpi.com Several metal-catalyzed methods have been developed for the synthesis of dihydroisoquinolinones via C-H activation/annulation cascades.

A prominent approach involves the rhodium(III)-catalyzed coupling of N-alkoxybenzamides with various partners. nih.gov A tandem C-H allylation followed by an N-alkylation annulation process has been successfully established. nih.gov In one example, the coupling of N-methoxy-3-methylbenzamide with 2-methylidenetrimethylene carbonate under rhodium catalysis smoothly affords the 3,4-dihydroisoquinolin-1(2H)-one product under mild conditions. nih.gov Mechanistic studies suggest the rhodium(III) catalyst is crucial for both the initial C-H allylation and the subsequent N-alkylation cyclization steps. nih.gov

Similarly, palladium-catalyzed C-H activation provides another powerful route. The annulation of phenylethylamines with allenes, directed by a primary amine, leads to the formation of a palladacycle intermediate. nih.gov Subsequent allene (B1206475) insertion and intramolecular allylic alkylation yield tetrahydroisoquinolines. nih.gov This principle can be extended to the synthesis of the lactam core of dihydroisoquinolinones using appropriately substituted starting materials.

These C-H activation strategies avoid the need for pre-functionalized substrates, offering a more direct and sustainable route to the dihydroisoquinolinone core. researchgate.net

Catalyst SystemReactantsProduct TypeKey Mechanistic Steps
Rh(III)N-alkoxybenzamide, Alkene/Carbonate3,4-Dihydroisoquinolin-1(2H)-oneC-H Activation, Allylation, N-Alkylation Annulation nih.gov
Pd(II)Phenylethylamine, AlleneTetrahydroisoquinolineC-H Activation, Palladacycle formation, Allene insertion, Intramolecular alkylation nih.gov
Ru(II)N-alkoxybenzamide, AlkyneIsoquinolone DerivativeC-H Activation, Annulation researchgate.net

Cyclodehydration and Intermediate Formation in Bischler-Napieralski Type Reactions

The Bischler-Napieralski reaction is a cornerstone method for synthesizing 3,4-dihydroisoquinolines and, by extension, their corresponding lactams. nrochemistry.com The reaction involves the acid-catalyzed cyclodehydration of β-phenethylamides. organicreactions.org The classical reaction uses condensing agents like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or zinc chloride (ZnCl₂) at elevated temperatures. nrochemistry.comorganicreactions.org

The mechanism of the Bischler-Napieralski reaction has been studied in detail and is understood to proceed through key intermediates. organic-chemistry.org Two primary pathways are considered plausible: nrochemistry.com

Dichlorophosphoryl Imine-Ester Intermediate: This path involves the formation of an imine-ester intermediate which then undergoes cyclization and elimination to form the dihydroisoquinoline. nrochemistry.com

Nitrilium Ion Intermediate: This pathway involves the initial dehydration of the amide to form a reactive nitrilium salt. organic-chemistry.orgslideshare.net This electrophilic intermediate then undergoes an intramolecular electrophilic aromatic substitution (cyclization) onto the electron-rich aromatic ring to form the dihydroisoquinoline ring system. nrochemistry.comslideshare.net

Evidence for the nitrilium ion intermediate includes the observation of styrenes as byproducts, which can arise from a retro-Ritter reaction. organic-chemistry.org Modern variations of this reaction employ milder reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base, allowing the reaction to proceed under less harsh conditions. organic-chemistry.org

ReagentReaction ConditionsKey IntermediateReference
POCl₃, P₂O₅, ZnCl₂High Temperature (Reflux)Nitrilium Ion or Imine-Ester nrochemistry.comorganicreactions.org
Tf₂O, 2-chloropyridineMild (Warming)Activated Amide/Nitrilium Ion organic-chemistry.org
Oxalyl chloride-FeCl₃MildN-acyliminium intermediate organic-chemistry.org

Oxidative Cyclization Mechanisms

Oxidative cyclizations represent another important class of reactions for constructing heterocyclic systems, where an oxidant initiates or facilitates the ring-forming step. nih.gov These transformations can forge new bonds at unactivated positions through radical or non-radical pathways. nih.gov

Manganese(III) acetate (B1210297) is a common reagent used for oxidative C-C bond formation. In the synthesis of quinoline (B57606) precursors, Mn(III)-based oxidative cyclization of 2-(2-(arylamino)ethyl)malonates proceeds in a formal 6-endo mode to yield tetrahydroquinolinedicarboxylates. nii.ac.jp This process involves the oxidation of the malonate to generate a radical intermediate, which then attacks the aromatic ring. A similar strategy can be envisioned for dihydroisoquinolinone synthesis from suitable acyclic precursors.

Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), are also effective in promoting oxidative cyclizations. For instance, a PIFA-initiated 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones has been developed to synthesize pyrrolo[1,2-a]quinazolin-5(1H)-ones, which are structurally related to isoquinolinones. nih.gov The mechanism involves the activation of the alkene by the iodine(III) reagent, followed by intramolecular attack by the nitrogen atom.

These methods demonstrate the power of oxidative chemistry to construct the dihydroisoquinolinone ring system, often providing access to unique substitution patterns. researchgate.net

Beckmann Rearrangement and Related Transformations in Isoquinolinone Synthesis

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions. chemistnotes.comprinciplesofchemistry.com This transformation is a powerful tool for nitrogen insertion and has been applied to the synthesis of lactams, including the isoquinoline (B145761) core. chemistnotes.comslideshare.net

The mechanism involves the following key steps:

Protonation: The hydroxyl group of the oxime is protonated by an acid catalyst (e.g., concentrated sulfuric acid, PCl₅) to form a better leaving group (water). chemistnotes.comprinciplesofchemistry.com

Rearrangement: The alkyl or aryl group positioned anti to the hydroxyl group migrates to the electron-deficient nitrogen atom in a concerted step with the departure of the leaving group. This forms a nitrilium ion intermediate. slideshare.net

Hydrolysis: The nitrilium ion is attacked by water, and subsequent tautomerization yields the final amide or lactam product. chemistnotes.com

For the synthesis of a dihydroisoquinolinone, a suitably substituted α-tetralone oxime could undergo a Beckmann rearrangement. The ring expansion of the cyclic ketoxime would lead directly to the formation of the seven-membered lactam ring characteristic of the dihydroisoquinolinone structure. This approach provides a unique retrosynthetic disconnection for accessing the target scaffold. youtube.com

Stereochemical Control and Diastereoselectivity in Dihydroisoquinolinone Formation

When substituents are present on the dihydroisoquinolinone core, controlling the stereochemistry becomes a critical challenge. The formation of new stereocenters during the cyclization step requires careful selection of reagents and reaction conditions to achieve high diastereoselectivity or enantioselectivity.

One effective strategy for introducing stereocenters is the Castagnoli–Cushman reaction, a three-component reaction involving a homophthalic anhydride, an amine, and an aldehyde. This reaction has been used to synthesize a variety of 3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org The reaction often proceeds with high diastereoselectivity, leading to the formation of specific stereoisomers. The relative stereochemistry of the products is influenced by the steric and electronic properties of the substituents on the reactants.

Asymmetric catalysis provides another powerful tool for controlling stereochemistry. For example, a palladium-catalyzed asymmetric Heck/Suzuki domino reaction has been developed to synthesize chiral disubstituted dihydroisoquinolinones in good yields and with excellent enantioselectivities. organic-chemistry.org The stereochemical outcome is dictated by the chiral ligand coordinated to the palladium catalyst. Such methods are crucial for the synthesis of enantiomerically pure dihydroisoquinolinone-based compounds for pharmaceutical applications.

Structure Activity Relationship Sar and Derivatization Studies of 2 Phenethyl 3,4 Dihydroisoquinolin 1 2h One Analogues

Design Principles for Modulating the Dihydroisoquinolinone Core

The design of potent and selective agents based on the 3,4-dihydroisoquinolin-1(2H)-one core relies on several key principles. A primary strategy involves leveraging the scaffold's inherent structural rigidity and its capacity to present substituents in a well-defined three-dimensional orientation. researchgate.net This biomimetic characteristic allows it to mimic the spatial arrangement of functionalities in endogenous ligands or natural products, facilitating interactions with biological targets. researchgate.net

A crucial design principle is the application of synthetic methodologies that allow for systematic and independent variation of substituents at multiple positions around the core. Multi-component reactions, such as the Castagnoli-Cushman reaction (CCR), are particularly powerful in this regard. nih.govrsc.org The CCR, which utilizes homophthalic anhydrides, imines, and an acid, provides a streamlined and often diastereoselective route to 2,3,4-trisubstituted dihydroisoquinolinones. rsc.org This approach enables the rapid generation of diverse chemical libraries, which is fundamental for thorough SAR exploration by allowing medicinal chemists to probe the effects of different functional groups at the N2, C3, and C4 positions. nih.gov

Furthermore, the core can be modulated through various synthetic strategies, including intramolecular cyclization, metal-catalyzed C-H activation, and oxidation of isoquinoline (B145761) precursors, each offering unique ways to introduce complexity and desired chemical properties. researchgate.netorganic-chemistry.org The selection of a synthetic route is itself a design principle, chosen to access specific substitution patterns predicted to enhance biological activity.

Impact of Substituents at the N2-Phenethyl Position on Biological Interaction

The substituent at the nitrogen atom (N2 position) of the dihydroisoquinolinone ring plays a pivotal role in defining the molecule's interaction with its biological targets. The size, lipophilicity, and electronic nature of this group can significantly influence potency and selectivity. In a study exploring the antioomycete activity of dihydroisoquinolinone derivatives against Pythium recalcitrans, the N2-substituent was systematically varied to probe its effect. nih.gov

The parent compound of interest, 2-phenethyl-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (Compound I9 ), demonstrated notable activity. nih.gov Comparison with analogues reveals critical SAR insights. For instance, extending the alkyl chain from phenethyl (I9 ) to phenylpropyl (I10 ) led to a decrease in activity, suggesting that the specific length and flexibility of the phenethyl linker are optimal for interaction with the target. nih.gov

Replacing the phenethyl group with various aryl or heteroaryl moieties also had a profound impact. An N-phenyl substitution (I15 ) resulted in lower activity compared to I9 . nih.govrsc.org However, introducing electron-withdrawing groups onto this N-phenyl ring, such as a 4-iodo (I27 ) or 4-trifluoromethoxy (I28 ) group, significantly enhanced the antioomycete potency. nih.gov The compound with a 4-iodophenyl group at N2 (I27 ) was among the most active in the series, highlighting the importance of electronic and steric factors in this position for biological activity. nih.gov

Compound IDN2-SubstituentEC₅₀ (μM) vs P. recalcitrans nih.gov
I9Phenethyl49.8
I103-Phenylpropyl>107.9
I15Phenyl>145.4
I254-Chlorophenyl14.9
I274-Iodophenyl14.0
I284-(Trifluoromethoxy)phenyl22.2

Role of Substitutions at C1, C3, and C4 Positions on Biological Activity

Modifications at the C1, C3, and C4 positions of the dihydroisoquinolinone scaffold are critical for tuning biological activity.

C1 Position: In a study of 1,3-disubstituted 3,4-dihydroisoquinolines, various aryl and alkyl groups were introduced at the C1 position to evaluate their spasmolytic activity. mdpi.com For example, compounds bearing a phenyl, 2-chlorophenyl, or 4-methoxyphenyl (B3050149) group at C1 were synthesized and tested. mdpi.com The nature of this substituent directly modulates the interaction with smooth muscle cells, with different aryl groups conferring varying degrees of potency. mdpi.com

C3 Position: The C3 position is another key site for derivatization. In the development of antioomycete agents, a phenyl group at C3 was generally maintained while other parts of the molecule were varied. nih.gov However, the electronic properties of this phenyl ring can be tuned. For instance, comparing compounds with different C3-aryl groups would likely reveal sensitivities to electronic effects (electron-donating vs. electron-withdrawing) that could influence π-π stacking or other interactions within a binding site.

C4 Position: The C4 position has been shown to be particularly important. A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on antioomycete dihydroisoquinolinones revealed the necessity of a carboxyl group at the C4 position for high potency. nih.govrsc.org The CoMFA and CoMSIA models generated in this study showed that the electrostatic and hydrogen-bonding properties of the C4-carboxyl group are crucial for activity. nih.govrsc.org Esterification of this carboxylic acid to its methyl ester led to a significant decrease or complete loss of activity, confirming that a free carboxylic acid is a key pharmacophoric feature for this specific biological target. nih.gov

Compound SeriesPosition(s) ModifiedKey FindingBiological ActivityReference
1,3-Disubstituted DihydroisoquinolinesC1 and C3Introduction of phenyl and isopropyl groups at C1 and C3, respectively, conferred spasmolytic properties.Spasmolytic mdpi.com
2,3,4-Trisubstituted DihydroisoquinolinonesC3 and C4A phenyl group at C3 and a free carboxylic acid at C4 were found to be critical for potent activity. Esterification at C4 abolished activity.Antioomycete nih.govrsc.org

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional conformation of 2-phenethyl-3,4-dihydroisoquinolin-1(2H)-one analogues is a determining factor in their molecular recognition by biological targets. The relative orientation of the substituents at the N2, C3, and C4 positions, dictated by the puckering of the dihydroisoquinoline ring and the rotational freedom of the side chains, must be optimal to fit within a receptor's binding pocket.

While specific crystallographic or NMR-based conformational studies on the title compound are not widely available, insights can be gleaned from computational studies such as 3D-QSAR. The development of CoMFA and CoMSIA models for a series of antioomycete dihydroisoquinolinones implicitly accounts for the bioactive conformation. nih.govrsc.org The resulting contour maps provide a powerful visualization of the spatial requirements for activity. For example, the CoMFA steric map for these compounds indicated that bulky substituents are favored near the C3-phenyl ring but disfavored near the N2-substituent. nih.gov This implies that the bioactive conformation orients the C3 and N2 groups into distinct regions of the binding site, one that can accommodate steric bulk and one that is sterically constrained.

Similarly, electrostatic contour maps from these models highlight regions where positive or negative potentials enhance activity. nih.gov A molecule can only present the appropriate electrostatic surface to the receptor if it adopts the correct conformation. Therefore, the consistent results from these 3D-QSAR models underscore the critical role of a specific, low-energy bioactive conformation in the molecular recognition of these analogues.

Development of Dihydroisoquinolinone Libraries for SAR Exploration

The systematic exploration of SAR for the dihydroisoquinolinone scaffold is greatly accelerated by the development of compound libraries. The use of efficient synthetic methods, particularly multi-component reactions, allows for the creation of a large number of analogues from readily available starting materials. nih.gov

A notable example is the synthesis of a library of 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one using the Castagnoli-Cushman reaction. nih.govrsc.org This library was designed to probe the SAR for antioomycete activity by systematically varying the substituents at three key positions:

N2 Position: A diverse set of amines was used to introduce alkyl, aryl, and heteroaryl moieties.

C3 Position: Different aldehydes were employed to install various substituted aryl groups.

C4 Position: The inherent carboxylic acid functionality at C4 was either kept free or esterified to probe its importance.

The screening of this library against the phytopathogen Pythium recalcitrans allowed researchers to quickly identify key structural requirements for activity. nih.govrsc.org This high-throughput approach confirmed the importance of the C4-carboxyl group and identified optimal substituents at the N2 position (e.g., 4-halophenyl groups), leading to the discovery of a lead compound with significantly higher potency than the commercial standard hymexazol (B17089). nih.govrsc.org This demonstrates how the strategic development of a focused library is a cornerstone of modern SAR exploration for this scaffold.

Integration of Pharmacophore Modeling and Ligand Design Principles in SAR Studies

Pharmacophore modeling and other ligand-based design principles are indispensable tools for rationalizing the SAR of dihydroisoquinolinone analogues and guiding the design of new compounds. These computational methods translate complex SAR data into a simple 3D model of the essential features required for biological activity.

In the study of dihydroisoquinolinone-based antioomycete agents, 3D-QSAR techniques, specifically CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), were successfully integrated into the SAR exploration. nih.govrsc.org After synthesizing and testing a library of compounds, these models were built to quantitatively correlate the 3D structural features of the molecules with their observed biological activity. rsc.org

The resulting models were statistically robust and provided detailed insights:

CoMFA/CoMSIA Contour Maps: These maps visualized the regions around the aligned molecules where specific properties are favorable or unfavorable for activity. For example, the models highlighted that steric bulk was beneficial in certain areas while electronegative groups were favored in others, providing a clear roadmap for future modifications. nih.gov

Predictive Power: A well-validated 3D-QSAR model can predict the activity of virtual or newly designed compounds before their synthesis, saving significant time and resources. rsc.org

Pharmacophore Features: The analysis confirmed the essential pharmacophoric elements for this class of compounds, namely the hydrogen-bonding capability of the C4-carboxyl group and the specific steric and electronic properties of the N2 and C3 substituents. nih.gov

This integration of computational modeling with synthetic chemistry and biological testing represents a powerful, modern approach to ligand design, allowing for a deeper understanding of SAR and accelerating the discovery of more potent this compound analogues.

Theoretical and Computational Chemistry Approaches in the Study of 2 Phenethyl 3,4 Dihydroisoquinolin 1 2h One

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to study the electronic structure and reactivity of isoquinoline (B145761) derivatives. scirp.org

DFT calculations can determine the optimized molecular geometry and provide insights into the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. This method is particularly useful for predicting electronic absorption spectra, providing information on how the molecule interacts with light. cnr.it For a compound like 2-phenethyl-3,4-dihydroisoquinolin-1(2H)-one, TD-DFT can help understand its photophysical properties and predict its UV-Vis absorption characteristics. These computational methods have been reported to provide reliable results for describing various molecular properties. scirp.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein target. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding how a ligand, such as a derivative of this compound, might interact with a biological receptor. nih.govconnectjournals.com

The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function. The results can identify the most likely binding conformation and provide a quantitative estimate of the binding strength, often expressed as a docking score in kcal/mol. connectjournals.com Studies on related isoquinoline structures have successfully used molecular docking to elucidate interactions with various protein targets, including those relevant to cancer and microbial diseases. researchgate.neteurekaselect.com

A critical output of molecular docking is the detailed analysis of the binding mode, which describes the specific intermolecular interactions that stabilize the ligand-protein complex. These non-covalent interactions are essential for molecular recognition and binding affinity. plos.org

For aromatic and heterocyclic compounds like the this compound scaffold, the primary interactions observed include:

Hydrogen Bonding: These occur between hydrogen bond donors (like N-H or O-H groups) and acceptors (like carbonyl oxygen or nitrogen atoms) on both the ligand and the protein's amino acid residues. connectjournals.complos.org

Hydrophobic Interactions: These interactions are crucial for the binding of nonpolar parts of the ligand within hydrophobic pockets of the protein. The phenethyl group of the title compound is a prime candidate for such interactions. plos.org

π-Interactions: These include π-π stacking, where the aromatic rings of the ligand and protein residues (e.g., Tyrosine, Phenylalanine, Tryptophan) stack on top of each other, and cation-π interactions. nih.govmdpi.com

In studies of similar quinoline-based compounds, specific interactions such as hydrogen bonds with residues like MET793 and π-π stacking with residues like LEU788 have been identified as key to binding. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations are used to assess the conformational stability of the ligand in the binding site and to observe the dynamic nature of its interactions with the protein. nih.gov

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the positional deviation of the ligand and protein atoms over time relative to their initial docked positions. A stable, low RMSD value suggests that the ligand remains securely bound in its initial conformation. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, helping to identify which parts of the protein are flexible and which are constrained by the ligand's binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds over the simulation period, revealing which interactions are most stable and persistent. nih.gov

These simulations provide a more realistic understanding of the binding event, confirming the stability of key interactions identified in docking studies and revealing the conformational changes that may occur upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of 3,4-dihydroisoquinolin-1(2H)-one, QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govrsc.org

Three-dimensional QSAR (3D-QSAR) extends this concept by considering the 3D properties of the molecules. nih.gov These models require the alignment of all molecules in a dataset to compare their 3D properties, such as steric and electrostatic fields. The quality and predictive power of 3D-QSAR models are highly dependent on the chosen alignment and molecular conformations, which can be guided by molecular docking results. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. nih.govresearchgate.net These methods have been successfully applied to derivatives of 3,4-dihydroisoquinolin-1(2H)-one to understand their structure-activity relationships. nih.govrsc.org

CoMFA: This method calculates the steric (shape) and electrostatic (charge distribution) fields around each molecule in the dataset and correlates these fields with biological activity. nih.gov

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed model. researchgate.net

The results of CoMFA and CoMSIA studies are typically visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are predicted to either increase or decrease biological activity. For example, a green contour in a steric map indicates that bulkier substituents are favored in that region, while a blue contour in an electrostatic map might indicate that a positive charge is beneficial. nih.gov

In a study on 3,4-dihydroisoquinolin-1(2H)-one derivatives, CoMFA and CoMSIA models were established with reasonable statistics, revealing the structural requirements for their antioomycete activity. nih.govrsc.org

Table 1: Summary of CoMFA and CoMSIA Model Statistics for 3,4-dihydroisoquinolin-1(2H)-one Derivatives and Related Compounds This table presents representative statistical parameters used to validate 3D-QSAR models. q² (cross-validated R²) indicates the internal predictive ability, while R² (non-cross-validated R²) shows the model's fit to the training data.

Model Type Target/Compound Series Field Contributions Reference
CoMFA HIV-1 Protease Inhibitors 0.637 0.991 Steric (45.7%), Electrostatic (54.3%) nih.gov
CoMSIA HIV-1 Protease Inhibitors 0.511 0.987 Electrostatic (68.5%), H-Bond Donor (37.5%) nih.gov
CoMFA/CoMSIA 3,4-dihydroisoquinolin-1(2H)-one derivatives Statistically Reasonable Statistically Reasonable Steric, Electrostatic, and others nih.govrsc.org
CoMFA/CoMSIA AKR1C3 Inhibitors (dihydroisoquinoline-based) Validated Models Developed Validated Models Developed Steric, Electrostatic, and others nih.gov

Prediction of ADMET Properties (Excluding Toxicity Profiles)

In the early stages of drug development, in silico methods are crucial for predicting the pharmacokinetic profile of a compound, helping to identify potential liabilities before costly experimental studies are undertaken. nih.gov Various computational models and software, such as ADMET Predictor™, SwissADME, and others, are employed to estimate these properties based on the molecule's structure. nih.gov These predictions are derived from quantitative structure-activity relationship (QSAR) models and are based on large datasets of experimentally determined properties. nih.govnih.gov

For this compound, a computational ADMET assessment would typically involve the calculation of several key descriptors related to absorption, distribution, metabolism, and excretion.

Absorption: This primarily relates to a drug's ability to be absorbed into the bloodstream, often after oral administration. Key predicted parameters include:

Aqueous Solubility (LogS): Influences dissolution and absorption.

Human Intestinal Absorption (HIA): Predicts the percentage of the compound absorbed from the gut.

Caco-2 Permeability: An in vitro model for predicting intestinal permeability.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can limit drug absorption.

Distribution: This describes how a drug spreads throughout the body. Important computational predictions include:

Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood, which affects its availability to act at target sites.

Blood-Brain Barrier (BBB) Permeability: Predicts the ability of a compound to cross into the central nervous system.

Volume of Distribution (VDss): Relates the amount of drug in the body to its concentration in the blood.

Metabolism: This involves the chemical modification of the compound by the body, primarily by cytochrome P450 (CYP) enzymes. Predictions would identify:

CYP Substrate/Inhibitor Potential: Whether the compound is likely to be metabolized by or inhibit major CYP isoforms (e.g., CYP2D6, CYP3A4, CYP2C9), which is crucial for predicting drug-drug interactions.

Excretion: This refers to the removal of the drug and its metabolites from the body. While direct prediction of excretion pathways is complex, related parameters like solubility and metabolism provide insights.

The following table represents a typical output for a computational ADMET prediction for a novel compound.

PropertyPredicted Value for this compoundInterpretation
Absorption
Aqueous Solubility (LogS)Data not availableIndicates solubility in water
Human Intestinal Abs. (%)Data not availablePercentage absorbed from the intestine
Caco-2 Permeability (nm/s)Data not availableHigh/Low permeability
P-gp SubstrateData not availableYes/No
Distribution
Plasma Protein Binding (%)Data not availablePercentage bound to plasma proteins
BBB PermeabilityData not availableHigh/Low probability of crossing the BBB
Metabolism
CYP2D6 SubstrateData not availableYes/No
CYP3A4 SubstrateData not availableYes/No
CYP2D6 InhibitorData not availableYes/No
CYP3A4 InhibitorData not availableYes/No

Analysis of Nonlinear Optical (NLO) Properties and Related Electronic Parameters

Theoretical and computational chemistry, particularly quantum chemical calculations, are powerful tools for investigating the NLO properties of organic molecules. diva-portal.orgnih.gov These methods can predict molecular hyperpolarizabilities, which are microscopic indicators of a material's potential for NLO applications, such as in optoelectronics. nih.govjhuapl.edu Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed methods for these calculations. asianpubs.orgtandfonline.com

A computational study of the NLO properties of this compound would involve optimizing its molecular geometry and then calculating various electronic properties. Key parameters include:

Polarizability (α): The ability of the molecule's electron cloud to be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity. A non-zero value is a prerequisite for applications like second-harmonic generation.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller energy gap is often associated with higher polarizability and hyperpolarizability.

These parameters are typically calculated using a specific level of theory and basis set, such as B3LYP/6-311G(d,p). The results are often compared to a reference compound with known NLO properties, like urea, to gauge their potential. nih.gov

The table below illustrates the kind of data that would be generated from a quantum chemical calculation of NLO properties for the target compound.

ParameterUnitCalculated Value for this compound
Electronic Energies
Energy of HOMOeVData not available
Energy of LUMOeVData not available
HOMO-LUMO Energy Gap (ΔE)eVData not available
NLO Properties
Dipole Moment (μ)DebyeData not available
Mean Polarizability (α)esuData not available
Total First Hyperpolarizability (β_tot)esuData not available

Without published research specifically on this compound, it is not possible to provide factual data for these properties. The generation of such data would require a dedicated computational chemistry study.

Advanced Spectroscopic and Analytical Research Techniques for Dihydroisoquinolinone Characterization

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., Dynamic NMR, 2D NMR, HPLC-SPE-NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 2-phenethyl-3,4-dihydroisoquinolin-1(2H)-one. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of magnetically active nuclei. For instance, in various synthesized 3,4-dihydroisoquinolin-1(2H)-one derivatives, characteristic chemical shifts in ¹H and ¹³C NMR spectra, recorded in solvents like CDCl₃ or DMSO-d₆, allow for the initial assignment of protons and carbons in the dihydroisoquinolinone core and the phenethyl substituent. researchgate.netstudylib.netyoutube.com

2D NMR Techniques: To overcome the limitations of 1D NMR in complex molecules, two-dimensional (2D) NMR experiments are routinely employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the ethyl bridge and the dihydroisoquinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing definitive C-H bond assignments. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular skeleton and confirming the placement of the phenethyl group on the nitrogen atom. github.io

Dynamic NMR: The dihydroisoquinolinone ring can exist in different conformations. Dynamic NMR (DNMR) is a powerful tool for studying these conformational dynamics. unibas.it By analyzing changes in the NMR lineshape over a range of temperatures, it is possible to determine the energy barriers for processes like ring inversion. unibas.it For related heterocyclic systems, DNMR has been used to identify the presence of multiple conformers in solution and to measure the activation energy for their interconversion. unibas.it

HPLC-SPE-NMR: For the analysis of complex mixtures or for the isolation and identification of minor impurities or metabolites of this compound, the hyphenated technique of High-Performance Liquid Chromatography-Solid Phase Extraction-NMR (HPLC-SPE-NMR) is invaluable. sfu.caresearchgate.netnih.gov This method allows for the chromatographic separation of components, which are then trapped on an SPE cartridge. The trapped analyte is subsequently eluted with a deuterated solvent directly into the NMR spectrometer for analysis. researchgate.netstackexchange.com This technique enhances sensitivity by allowing for multiple trappings of the same peak and facilitates the use of optimal chromatographic and NMR solvents independently. researchgate.net

TechniqueInformation ObtainedApplication to this compound
1D NMR (¹H, ¹³C)Chemical environment of individual protons and carbons.Initial assignment of aromatic, aliphatic, and carbonyl signals. researchgate.netyoutube.com
2D COSY¹H-¹H coupling networks.Establishing connectivity within the phenethyl and dihydroisoquinolinone moieties.
2D HSQC/HMQCDirect ¹H-¹³C correlations (one bond).Assigning protons to their directly attached carbons. github.io
2D HMBCLong-range ¹H-¹³C correlations (2-3 bonds).Confirming the overall molecular structure and connectivity of subunits. github.io
Dynamic NMRConformational exchange rates and energy barriers.Studying the ring dynamics of the dihydroisoquinolinone core. unibas.it
HPLC-SPE-NMRStructural information of chromatographically separated compounds.Identification of impurities, analogs, or metabolites in a mixture. researchgate.netnih.gov

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS, GC-MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. For numerous 3,4-dihydroisoquinolin-1(2H)-one derivatives, HRMS (ESI) has been used to confirm the calculated exact mass of the protonated molecule ([M+H]⁺), providing strong evidence for the proposed structure. researchgate.netyoutube.comnih.gov

LC-MS and GC-MS: The hyphenation of chromatography with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), is essential for the analysis of complex mixtures and for purity assessment. libretexts.orgnih.gov These techniques separate the components of a sample before they are introduced into the mass spectrometer, allowing for the individual analysis of each compound. nih.gov LC-MS is particularly versatile, while GC-MS is suitable for volatile and thermally stable derivatives. nih.gov

Fragmentation Analysis: The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule, offering valuable structural information. In Electron Ionization (EI), a hard ionization technique, extensive fragmentation occurs, revealing the stable fragments of the molecule. emory.edu ESI, a soft ionization technique, typically results in less fragmentation, with the protonated molecule being the most prominent ion. nih.gov However, fragmentation can be induced in ESI-based experiments through techniques like Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS).

For isoquinoline (B145761) alkaloids, characteristic fragmentation behaviors have been systematically studied. nih.gov The fragmentation of the this compound molecular ion would likely involve:

Cleavage of the N-benzyl bond: A primary fragmentation pathway would be the cleavage of the bond between the nitrogen and the phenethyl group, leading to characteristic fragment ions.

Retro-Diels-Alder (RDA) reaction: The dihydroisoquinolinone ring could undergo an RDA reaction, leading to the cleavage of the heterocyclic ring.

Loss of small neutral molecules: The loss of molecules such as CO from the lactam carbonyl group is a common fragmentation pathway.

A systematic investigation of isoquinoline alkaloids using Q-TOF/MS in positive ESI mode has revealed characteristic fragmentation patterns that can be used to classify different structural types. nih.govresearchgate.net

TechniquePrimary ApplicationInformation Derived for this compound
HRMS (ESI)Molecular Formula DeterminationProvides the exact mass, confirming the elemental composition C₁₇H₁₇NO. researchgate.netyoutube.com
LC-MSAnalysis of MixturesSeparates and identifies the target compound, its analogs, and impurities. nih.gov
GC-MSAnalysis of Volatile CompoundsSuitable for thermally stable derivatives; provides retention time and mass spectrum. nih.gov
MS/MS (CID)Structural ElucidationInduces fragmentation to study the connectivity and structure of the molecule. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing in the crystal lattice. For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry.

In the synthesis of other dihydroisoquinolinone derivatives, X-ray crystallography has been instrumental in confirming the relative and absolute stereochemistry of the products. rroij.com For example, in the diastereoselective synthesis of tetrahydroisoquinoline derivatives, the absolute configuration of the major isomer was unequivocally established by X-ray crystal analysis. rroij.com This information is crucial in fields like medicinal chemistry, where the biological activity of a compound is often dependent on its specific stereoisomer. The study of conformational polymorphism, where a compound can exist in different crystalline forms with different molecular conformations, is also enabled by X-ray crystallography. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) for Rapid Detection and Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information, similar to conventional Raman spectroscopy, but with a significantly enhanced signal. scispace.com This enhancement is achieved by adsorbing the analyte onto a nanostructured metal surface, typically silver or gold. mdpi.com

SERS is a promising technique for the rapid detection and analysis of this compound, particularly for trace-level detection. The application of SERS to the analysis of isoquinoline alkaloids, such as berberine, has been demonstrated. scispace.com By comparing the SERS spectrum with the normal Raman and IR spectra, and with the aid of quantum chemical calculations, vibrational modes can be assigned, providing a detailed molecular fingerprint. scispace.com

The advantages of SERS for the analysis of dihydroisoquinolinones include:

High Sensitivity: SERS can achieve detection limits down to the single-molecule level, making it suitable for trace analysis. mdpi.com

Molecular Specificity: The SERS spectrum is rich in structural information, providing a unique fingerprint for the molecule.

Rapid Analysis: SERS measurements are typically fast, allowing for high-throughput screening.

SERS has been successfully employed for the detection of various pharmaceuticals and illicit drugs, including those with structures related to isoquinolines. sfu.caalbany.edu The development of portable Raman spectrometers and novel SERS substrates, such as SERS-active paper, further enhances the potential of this technique for on-site and rapid analysis. nih.gov

Calorimetric and Thermal Analysis for Interaction Studies (e.g., Isothermal Titration Calorimetry, Differential Scanning Calorimetry)

Calorimetric and thermal analysis techniques are essential for studying the thermodynamics of molecular interactions and the physical properties of this compound.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions in solution. springernature.comfrontiersin.org It measures the heat released or absorbed during the binding of a ligand to a macromolecule. A single ITC experiment can determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy change (ΔH) of the interaction. frontiersin.orgnih.gov From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

In the context of drug discovery, where dihydroisoquinolinone scaffolds are often investigated for their interaction with biological targets like proteins, ITC is an invaluable tool. wpmucdn.com It can be used to:

Quantify the binding affinity of this compound to its target protein.

Elucidate the thermodynamic driving forces (enthalpic or entropic) of the binding event. whiterose.ac.uk

Characterize the stoichiometry of the protein-ligand complex. nih.gov

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org DSC is used to study thermal transitions, such as melting, crystallization, and glass transitions. wikipedia.orgnih.gov For a solid compound like this compound, DSC can be used to:

Determine the melting point and enthalpy of fusion.

Assess the purity of the compound.

Study polymorphism by identifying different crystalline forms, which may have different melting points and thermal stabilities. daneshyari.com

Evaluate the thermal stability of the compound by observing its decomposition temperature. daneshyari.com

Chromatographic Methods (e.g., HPLC, SFC) for Purity Assessment and Separation of Analogs

Chromatographic methods are fundamental for the separation, purification, and purity assessment of this compound and its analogs.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis and purification of organic compounds. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the separation of dihydroisoquinolinone derivatives. The purity of the compound can be determined by integrating the peak area of the main component and any impurities, often using a UV detector set at a wavelength where the analyte absorbs strongly. HPLC methods can be developed and optimized to achieve baseline separation of the target compound from starting materials, byproducts, and degradation products. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. sdsu.edu SFC offers several advantages over HPLC, including faster separations, lower solvent consumption (making it a "greener" technique), and lower backpressure. mdpi.com SFC is particularly well-suited for the separation of chiral compounds. scispace.com For analogs of this compound that are chiral, SFC with a chiral stationary phase can be used to separate the enantiomers and determine the enantiomeric excess. scispace.comnih.gov The separation of tetrahydroisoquinoline analogs has been successfully achieved using SFC, demonstrating its applicability to this class of compounds. scispace.com

TechniqueStationary Phase ExampleMobile Phase ExamplePrimary Application
HPLC (Reversed-Phase)C18Acetonitrile/Water GradientPurity assessment and routine analysis.
HPLC (Chiral)Polysaccharide-based (e.g., Chiralpak AD-H)Hexane/Ethanol/Amine scispace.comnih.govSeparation of enantiomers for chiral analogs.
SFC (Achiral)Silica, DiolCO₂/MethanolFast purity assessment and separation of analogs. sdsu.edu
SFC (Chiral)Polysaccharide or zwitterionic-based CSPsCO₂/Alcohol modifier scispace.comEfficient enantioseparation of chiral analogs. scispace.com

Biological Activities and Mechanistic Insights of 2 Phenethyl 3,4 Dihydroisoquinolin 1 2h One and Its Derivatives in Vitro and Cellular Studies

Anticancer and Antiproliferative Mechanisms (In Vitro)

Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one core have been extensively investigated for their potential as anticancer agents. These compounds employ a variety of mechanisms to inhibit cancer cell growth and proliferation, targeting key cellular processes and protein interactions.

Inhibition of Cancer Cell Growth in Panel Screening (e.g., NCI-60 cell lines, specific cancer cell lines)

The National Cancer Institute (NCI) has developed a panel of 60 human cancer cell lines used for in vitro screening of potential anti-cancer drugs. This panel represents a diverse cross-section of human cancers, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. Several studies have utilized the NCI-60 panel to evaluate the antiproliferative activity of isoquinolin-1(2H)-one derivatives.

A series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones were studied within the NCI-60 program. It was found that compounds with a thiazolyl or pyrazolyl substituent at the 3-amino group and no substituents at the C(4) position of the isoquinoline (B145761) ring were the most effective. One lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, demonstrated significant tumor cell growth inhibition with an average lg GI50 of -5.18. mdpi.com

Another study on phenylaminoisoquinolinequinones, derived from the isoquinoline-5,8-quinone chemotype, showed moderate to high in vitro antiproliferative activity against AGS (gastric), SK-MES-1 (lung), and J82 (bladder) human cancer cell lines. nih.govmdpi.com The biological activity was found to be dependent on the location and electron-donating capacity of the substituted phenylamino (B1219803) group on the quinone nucleus. mdpi.com

Furthermore, spiro-indoline-pyrazolo[3,4-b]pyridines, which can be considered complex derivatives, were evaluated by the NCI. Several of these compounds showed promising activity against the full panel of 60 cell lines, with GI50 values in the micromolar range. nih.gov

Antiproliferative Activity of Isoquinolinone Derivatives in Cancer Cell Lines

Compound/Derivative ClassCancer Cell LinesActivity/EndpointObserved EffectReference
3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-oneNCI-60 PanelGI50Average lg GI50 = -5.18 mdpi.com
PhenylaminoisoquinolinequinonesAGS (gastric), SK-MES-1 (lung), J82 (bladder)Antiproliferative ActivityModerate to high activity nih.govmdpi.com
Spiro-indoline-pyrazolo[3,4-b]pyridines (Compound 7d)NCI-60 PanelGI50Mean GI50 = 6.04 µM nih.gov

Targeting Specific Protein-Protein Interactions (e.g., MDM2 Inhibition)

A significant mechanism of action for some dihydroisoquinolinone derivatives is the inhibition of the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2). Blocking this interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells. elsevierpure.comnih.gov

Researchers have identified dihydroisoquinolinones as a novel class of small molecule inhibitors of the p53-MDM2 interaction. elsevierpure.com Starting from a hit identified through virtual screening, a derivatization program led to the development of a low nanomolar inhibitor of this interaction with significant cellular activity. elsevierpure.comnih.gov X-ray co-crystal structures have revealed a unique binding mode for these inhibitors within the p53-binding pocket of MDM2. elsevierpure.com The design of these inhibitors often focuses on optimizing interactions with three key hydrophobic pockets on the MDM2 surface that normally accommodate the Phe19, Trp23, and Leu26 residues of p53. nih.govbiomolther.org

One study reported a dihydroisoquinolinone scaffold that inhibited the p53-MDM2 interaction with an IC50 of 0.54 μM in a homogeneous time-resolved fluorescence (HTRF) assay. nih.gov Further structural modifications on this scaffold have been pursued to enhance its potency.

Inhibition of p53-MDM2 Interaction by Dihydroisoquinolinone Derivatives

Compound/Derivative ClassAssayEndpointPotencyReference
Dihydroisoquinolinone scaffold (Compound 42)HTRF assayIC500.54 µM nih.gov
Optimized Dihydroisoquinolinone (Compound 11)p53-MDM2 Interaction AssayInhibitionLow nanomolar range elsevierpure.com

Modulation of Microtubule Dynamics and Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for anticancer drugs. nih.govresearchgate.net Several 3,4-dihydroisoquinoline (B110456) derivatives have been identified as inhibitors of tubulin polymerization.

One study synthesized a series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives designed as tubulin polymerization inhibitors. These compounds displayed moderate to good cytotoxic activities against the CEM leukemia cell line, with the most potent compound showing an IC50 of 0.64 μM. This compound was confirmed to inhibit tubulin polymerization, and molecular docking studies suggested a hypothetical binding mode. nih.gov

Another class of compounds, 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives, also demonstrated tubulin polymerization inhibitory activity. The most active compound in this series exhibited an IC50 of 1.34 μM against HeLa cells and an IC50 of 6.74 μM in a tubulin assembly assay. researchgate.net

The mechanism of these compounds often involves binding to the colchicine-binding site on β-tubulin, which disrupts the formation of microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells. mdpi.comnih.gov

Tubulin Polymerization Inhibition by Dihydroisoquinoline and Related Derivatives

Compound/Derivative ClassCell Line/AssayEndpointPotency (IC50)Reference
1,4-Disubstituted-3,4-dihydroisoquinoline (Compound 32)CEM leukemiaCytotoxicity0.64 µM nih.gov
3,4-Dihydro-2(1H)-quinolinone sulfonamide (Compound D13)HeLaCytotoxicity1.34 µM researchgate.net
3,4-Dihydro-2(1H)-quinolinone sulfonamide (Compound D13)Tubulin Assembly AssayInhibition6.74 µM researchgate.net

Enzyme Inhibition (e.g., Carbonic Anhydrase, Urease)

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a role in various physiological processes, and certain isoforms are associated with tumorigenesis. Derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have been investigated as inhibitors of human carbonic anhydrase isoforms. One study found that these compounds were most effective against the tumor-associated isoform hCA IX, with inhibition constants (Ki) ranging from 243.6 to 2785.6 nM. scispace.com Most of these derivatives were weak inhibitors of the cytosolic isoforms hCA I and hCA II. scispace.com The inhibition of hCA IX is a promising strategy for anticancer therapy as this isoform is often overexpressed in hypoxic tumors and contributes to the acidic tumor microenvironment.

While research on urease inhibition by this specific class of compounds is less documented, the broader family of heterocyclic compounds is known to contain urease inhibitors. Further investigation is needed to determine the potential of 2-phenethyl-3,4-dihydroisoquinolin-1(2H)-one and its derivatives in this area.

Carbonic Anhydrase Inhibition by 7-Amino-3,4-dihydroquinolin-2(1H)-one Derivatives

Compound/Derivative ClassEnzyme IsoformEndpointInhibition Range (Ki)Reference
7-Amino-3,4-dihydroquinolin-2(1H)-one derivativeshCA IXKi243.6 - 2785.6 nM scispace.com
7-Amino-3,4-dihydroquinolin-2(1H)-one derivativeshCA I and hCA IIKiMostly weak inhibition (>10 µM) scispace.com

Anti-angiogenic Activity (In Vitro)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting the vascular endothelial growth factor (VEGF) pathway is a key strategy in anti-angiogenesis therapy. Quinolinone derivatives have been shown to suppress angiogenesis in human umbilical vein endothelial cells (HUVECs) by blocking the VEGF-induced VEGFR2 signaling pathway.

In one study, certain quinolinone derivatives significantly inhibited VEGF-induced HUVEC proliferation, with IC50 values of 84.8 and 58.1 μM. These compounds also effectively suppressed VEGF-induced migration and invasion of HUVECs and demonstrated potent inhibitory effects in a Matrigel tube formation assay. The mechanism involves the direct binding of the compounds to vascular endothelial growth factor receptor 2 (VEGFR2), which in turn inhibits downstream signaling pathways such as PI3K/Akt, ERK1/2/p38 MAPK, and FAK.

The phenethyl group itself, as seen in phenethyl isothiocyanate (PEITC), has also been shown to inhibit angiogenesis in vitro. PEITC treatment decreased the survival of HUVECs and inhibited capillary-like tube formation and migration at sub-micromolar concentrations. This was associated with the suppression of VEGF secretion and downregulation of VEGFR2 protein levels.

Anti-angiogenic Activity of Quinolinone Derivatives

Compound/Derivative ClassAssay/Cell LineEndpointPotency (IC50)Reference
Quinolinone derivative 4VEGF-induced HUVEC proliferationIC5084.8 µM
Quinolinone derivative 5VEGF-induced HUVEC proliferationIC5058.1 µM
Phenethyl isothiocyanate (PEITC)HUVEC tube formation and migrationInhibition<1 µM

Neurological and Central Nervous System (CNS) Activities (In Vitro)

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold, closely related to 3,4-dihydroisoquinolin-1(2H)-one, is found in many alkaloids with a broad spectrum of biological activities, including neuroprotective and CNS effects.

Derivatives of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide have been evaluated for their inhibitory activity against monoamine oxidase (MAO)-A and -B, and cholinesterases (AChE and BChE), enzymes that are important in the regulation of neurotransmitters. Several compounds showed good inhibitory activity against both MAO-A and MAO-B, while others were selective for MAO-A. Some derivatives also exhibited inhibitory activity against BChE. These findings suggest potential applications for these compounds in the treatment of depression and neurodegenerative disorders.

Furthermore, the neuroprotective effects of isoquinoline alkaloids have been documented. These effects are often attributed to their ability to reduce oxidative stress, maintain intracellular calcium homeostasis, and inhibit neuroinflammation. mdpi.com Some isoquinoline derivatives have shown neuroprotective properties in vitro in neuronal cell lines like SH-SY5Y. elsevierpure.com

In the context of drug delivery to the brain, N-malonyl-1,2-dihydroisoquinoline derivatives have been investigated as a carrier system. In vitro oxidation studies have shown that these systems can be oxidized to their corresponding quaternary derivatives, a key step in a brain-targeting chemical delivery system. In vivo studies have confirmed that these derivatives can cross the blood-brain barrier. nih.gov

While direct in vitro studies on the neurological and CNS activities of this compound are not extensively reported, the activities of related isoquinoline and tetrahydroisoquinoline derivatives provide a strong rationale for further investigation into its potential as a neuroactive agent.

Neurological and CNS-Related In Vitro Activities of Dihydroisoquinoline Derivatives

Compound/Derivative ClassTarget/AssayActivityPotency (IC50)Reference
(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (Compound 2d)MAO-A InhibitionSelective Inhibition1.38 µM
(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (Compound 2j)MAO-A InhibitionSelective Inhibition2.48 µM
(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (Compound 2t)BChE InhibitionInhibition Rate of 55% at 100 µMN/A

Receptor Modulation (e.g., D2, 5-HT1A, 5-HT2A, H3, σ2 Receptors)

Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have demonstrated significant affinity and selectivity for σ2 (sigma-2) receptors, which are recognized as promising biomarkers in cancer diagnosis due to their high density in proliferating tumor cells. nih.govepa.gov

One notable derivative, 2-[3-[6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propyl]-3,4-dihydroisoquinolin-1(2H)-one, was developed as a lead compound for σ2 receptor positron emission tomography (PET) probes, exhibiting optimal pharmacological properties for this purpose. nih.govepa.gov Further research into 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives identified compounds with excellent binding affinity and subtype selectivity for σ2 receptors. upenn.edu For instance, (±)-6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline showed a subnanomolar inhibitory constant (Ki) for σ2 receptors with a high selectivity ratio over σ1 receptors. upenn.edu Another highly selective σ2 receptor ligand, CM398, which incorporates the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety, has also been developed. sci-hub.se

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ1/σ2)
(±)-6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline48.4 ± 7.70.59 ± 0.0282
(±)-6,7-Dimethoxy-2-[4-(4-hydroxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline108 ± 354.92 ± 0.5922

Enzyme Inhibition (e.g., Cholinesterases)

Research into a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives revealed inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov While none of the synthesized compounds in this series showed activity against acetylcholinesterase (AChE), several exhibited inhibitory effects on BChE. nih.gov

Neuroprotective Effects (In Vitro)

The broader class of isoquinoline alkaloids has been investigated for neuroprotective effects against various neurotoxins. mdpi.com Studies on specific derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), have shown that these compounds can protect dopaminergic neurons from damage, suggesting a potential for this chemical family in the development of neuroprotective agents. researchgate.net

Anticonvulsant Mechanisms (In Vitro)

Certain 3,4-dihydroisoquinoline derivatives have been synthesized and evaluated for anticonvulsant properties. nih.gov One study on novel series of derivatives showed significant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. nih.gov For the most potent compounds, such as 9-(hexyloxy)-5,6-dihydro- rsc.orgnih.govnih.govtriazolo[3,4-a]isoquinolin-3(2H)-one, in silico docking studies suggest a potential mechanism of action involving the benzodiazepine (B76468) (BZD)-binding site of the γ-aminobutyric acidA (GABAA) receptor. nih.gov This interaction would modulate inhibitory neurotransmission, a common mechanism for anticonvulsant drugs.

Antimicrobial, Antifungal, and Antioomycete Activities (In Vitro)

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has proven to be a valuable template for developing agents to manage plant diseases. Derivatives have shown potent and specific activity against certain plant pathogens, particularly oomycetes.

Inhibition of Fungal and Oomycete Growth (e.g., Pythium recalcitrans)

In a study focused on developing agents for plant disease management, 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one were synthesized. rsc.orgnih.govrsc.org Bioassays revealed that their antioomycete activity against Pythium recalcitrans was notably superior to their antifungal activity against six other tested phytopathogens. rsc.orgnih.govrsc.org

A specific derivative, 1-Oxo-2-phenethyl-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (designated as compound I9), was among those synthesized and tested. nih.govrsc.org The most potent compound identified in the study (I23) demonstrated an EC50 value of 14 μM against P. recalcitrans, which was significantly more potent than the commercial agent hymexazol (B17089) (EC50 of 37.7 μM). rsc.orgnih.govrsc.org

CompoundTarget OrganismIn Vitro Activity (EC50)
Compound I23Pythium recalcitrans14 μM
Hymexazol (Commercial Control)Pythium recalcitrans37.7 μM

Proposed Mechanisms of Action (e.g., Disruption of Biological Membrane Systems)

For the highly active antioomycete derivatives, the proposed mechanism of action involves the perturbation of cellular membranes. rsc.orgrsc.org This hypothesis is supported by a combination of physiological and biochemical analyses, as well as ultrastructural observation and lipidomics analysis of P. recalcitrans treated with the lead compound I23. rsc.orgrsc.org The findings suggest that the compound's mode of action is likely the disruption of the pathogen's biological membrane systems, leading to cell death. rsc.orgrsc.org

Antibacterial Activity Against Specific Strains (e.g., Pseudomonas aeruginosa)

While research specifically detailing the activity of this compound against Pseudomonas aeruginosa is limited, studies on closely related isoquinoline derivatives have demonstrated notable antibacterial efficacy against this opportunistic pathogen. P. aeruginosa is a significant cause of nosocomial infections and poses a considerable threat due to its intrinsic and acquired resistance to many antibiotics.

A study on the novel synthetic antimicrobial compound, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, revealed its in vitro activity against P. aeruginosa (ATCC 27853). The minimum inhibitory concentration required to inhibit 90% of the bacterial growth (MIC90) was found to be in the range of 6.0 to 24.0 µg/ml, depending on the test media used. This demonstrates that the isoquinoline core can be a promising scaffold for the development of anti-Pseudomonas agents.

Furthermore, investigations into the mechanism of this activity indicated that the compound affects the expression of important virulence factors in P. aeruginosa, such as PQS (Pseudomonas Quinolone Signal), elastase, and pyocyanin. Proteomic analysis revealed that the compound inhibited or downregulated the expression of PhnA and oprL proteins, which are essential for PQS synthesis and maintaining membrane integrity, respectively. This suggests that the antibacterial action of these isoquinoline derivatives may involve the disruption of bacterial communication and cell envelope stability.

The phenethyl group itself, a component of the title compound, has been shown to possess antibacterial properties. Phenethyl alcohol (PEA) is bactericidal against P. aeruginosa, with concentrations in the range of 90 to 180 mM causing cell death. nih.gov Its mechanism of action involves permeabilizing the Gram-negative cell envelope and inducing the leakage of potassium ions. nih.gov This intrinsic activity of the phenethyl moiety could potentially contribute to the antibacterial profile of this compound.

Antibacterial Activity of an Isoquinoline Derivative Against Pseudomonas aeruginosa
CompoundBacterial StrainActivity MetricConcentration RangeReference
1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinePseudomonas aeruginosa (ATCC 27853)MIC906.0 - 24.0 µg/ml

Multi-Target Engagement and Polypharmacology

The concept of polypharmacology, where a single compound interacts with multiple biological targets, is an increasingly important paradigm in drug discovery. The 3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a versatile platform capable of generating compounds with multi-target engagement profiles.

For instance, derivatives of dihydroisoquinolinone have been identified as potent inhibitors of the p53-MDM2 protein-protein interaction, a key target in oncology. nih.gov A screening and derivatization program led to the discovery of a low nanomolar inhibitor from this class of compounds, demonstrating significant cellular activity. nih.gov X-ray crystallography revealed a unique binding mode for these inhibitors with MDM2, highlighting the potential of the dihydroisoquinolinone scaffold to disrupt challenging protein-protein interactions. nih.gov

In a separate line of research, a series of N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide derivatives were designed and synthesized as inhibitors of protein arginine methyltransferase 5 (PRMT5). nih.gov PRMT5 is an epigenetic drug target for the treatment of leukemia and lymphoma. One of the synthesized compounds exhibited potent and selective PRMT5 inhibition with an IC50 of 8.5 nM, which is comparable to a clinical trial candidate. nih.gov This compound also showed significant anti-proliferative activity in cancer cell lines and in a mouse xenograft model. nih.gov

These examples underscore the ability of the dihydroisoquinolinone core to be functionalized to interact with diverse biological targets, from regulatory proteins in cancer pathways to epigenetic enzymes. This adaptability suggests that derivatives of this compound could potentially be developed to engage multiple targets, leading to more effective therapeutic agents.

Multi-Target Engagement of Dihydroisoquinolinone Derivatives
Derivative ClassBiological TargetTherapeutic AreaPotency (Example)Reference
Dihydroisoquinolinonesp53-MDM2 InteractionOncologyLow nanomolar inhibition nih.gov
N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide derivativesPRMT5Oncology (Leukemia, Lymphoma)IC50 = 8.5 nM nih.gov

Investigations into Cellular Pathways and Molecular Targets Triggered by Dihydroisoquinolinones

Understanding the cellular pathways and molecular targets affected by a compound is crucial for elucidating its mechanism of action. Studies on dihydroisoquinolinone derivatives have begun to shed light on their impact on cellular processes.

In the context of antimicrobial activity, research on 3,4-dihydroisoquinolin-1(2H)-one derivatives against the oomycete Pythium recalcitrans suggested that their mode of action may involve the disruption of biological membrane systems. rsc.org This was supported by physiological and biochemical analyses, as well as ultrastructural observations. rsc.org As previously mentioned, a tetrahydroisoquinoline derivative demonstrated antibacterial activity against P. aeruginosa by downregulating proteins essential for PQS synthesis and membrane integrity. This points to a mechanism that involves interference with both bacterial signaling and the physical barrier of the cell.

In the realm of oncology, the discovery of dihydroisoquinolinone derivatives as inhibitors of the p53-MDM2 interaction directly implicates this class of compounds in the p53 signaling pathway. nih.gov By preventing MDM2 from targeting p53 for degradation, these compounds can restore the tumor-suppressive functions of p53, such as cell cycle arrest and apoptosis.

The inhibition of PRMT5 by N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide derivatives places these compounds at the intersection of epigenetic regulation and cancer. nih.gov PRMT5 is involved in various cellular processes, including gene transcription, RNA splicing, and DNA damage repair, through its ability to methylate arginine residues on histone and non-histone proteins. By inhibiting PRMT5, these dihydroisoquinolinone derivatives can modulate these fundamental cellular pathways, leading to anti-proliferative effects in cancer cells. nih.gov

Cellular Pathways and Molecular Targets of Dihydroisoquinolinone Derivatives
Derivative ClassProposed Mechanism/TargetAffected Cellular ProcessBiological ContextReference
3,4-dihydroisoquinolin-1(2H)-one derivativesDisruption of biological membrane systemsMembrane integrityAntioomycete activity rsc.org
1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolineDownregulation of PhnA and oprL proteinsPQS synthesis, membrane integrityAntibacterial activity against P. aeruginosa
DihydroisoquinolinonesInhibition of p53-MDM2 interactionp53 signaling pathway (cell cycle arrest, apoptosis)Anticancer activity nih.gov
N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide derivativesInhibition of PRMT5Epigenetic regulation, gene transcription, RNA splicingAnticancer activity nih.gov

Emerging Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Routes for Dihydroisoquinolinones

The development of efficient, cost-effective, and environmentally benign synthetic methodologies is crucial for the exploration of dihydroisoquinolinone chemical space. While classical synthetic methods exist, contemporary research is focused on novel catalytic systems and sustainable practices.

Recent advancements include the use of transition metal catalysis to construct the dihydroisoquinolinone core. Methodologies such as Rh(III)-catalyzed [4+2] cycloaddition and Co(III)-catalyzed C-H annulation of arylamides with 1,3-dienes have proven effective for generating these structures in good yields. organic-chemistry.org Palladium-catalyzed reactions, including tandem dehydrogenative [4+2] annulation, also represent a powerful strategy. organic-chemistry.org A significant effort has been made in developing multicomponent reactions (MCRs), such as the Castagnoli–Cushman reaction, which allows for the synthesis of a diverse library of 3,4-dihydroisoquinolin-1(2H)-one derivatives in a single step. rsc.orgnih.gov

Future work in this area is geared towards "green chemistry" principles. researchgate.net This involves the use of water as a solvent, employing recyclable catalysts, and designing reactions with high atom economy to minimize waste. researchgate.net The development of one-pot syntheses and domino reactions that form multiple bonds in a single operation continues to be a major goal, streamlining the production of complex dihydroisoquinolinone analogues for biological screening. organic-chemistry.org

Exploration of Stereoselective Synthesis and Chiral Dihydroisoquinolinone Derivatives

Chirality plays a pivotal role in the biological activity of therapeutic agents, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Consequently, the stereoselective synthesis of chiral dihydroisoquinolinones is a significant and expanding area of research.

One of the most direct methods to introduce chirality is through the catalytic asymmetric reduction of the C=N bond in dihydroisoquinoline precursors to form chiral tetrahydroisoquinolines. mdpi.com This can be achieved through asymmetric hydrogenation or asymmetric transfer hydrogenation using chiral catalysts. mdpi.comrsc.org Other innovative strategies include the palladium-catalyzed asymmetric Heck/Suzuki domino reaction, which has been successfully used to synthesize chiral disubstituted dihydroisoquinolinones with excellent enantioselectivities. organic-chemistry.org

The diastereoselective synthesis of related tetrahydroisoquinolines has also been achieved using methods like the Pomeranz–Fritsch–Bobbitt cyclization, starting from chiral substrates. nih.gov These approaches allow for precise control over the three-dimensional arrangement of atoms, which is essential for optimizing interactions with specific biological targets.

MethodDescriptionKey Features
Catalytic Asymmetric Reduction Enantioselective reduction of the C=N bond in dihydroisoquinoline precursors. mdpi.comrsc.orgStraightforward and atom-economical approach to chiral tetrahydroisoquinolines. mdpi.com
Asymmetric Heck/Suzuki Domino Reaction A palladium-catalyzed domino reaction to create chiral disubstituted dihydroisoquinolinones. organic-chemistry.orgAchieves good yields and excellent enantioselectivities with high functional group tolerance. organic-chemistry.org
Proline-Catalyzed Cascade Reaction An organocatalytic asymmetric reaction between dihydroisoquinoline and α,β-unsaturated enones. armchemfront.comUses an inexpensive and readily available catalyst to produce stereochemically complex structures. armchemfront.com
Pomeranz–Fritsch–Bobbitt Cyclization Diastereoselective cyclization using chiral substrates to construct the core ring system. nih.govAllows for the synthesis of specific enantiomers of complex alkaloids. nih.gov

Deepening Mechanistic Understanding of Dihydroisoquinolinone-Mediated Biological Processes

While numerous studies have identified the biological effects of dihydroisoquinolinone derivatives, a detailed understanding of their molecular mechanisms of action is often lacking. Elucidating how these compounds interact with their biological targets at a molecular level is a critical challenge that must be addressed to enable rational drug design and optimization.

For instance, certain 3,4-dihydroisoquinolin-1(2H)-one derivatives have shown potent antioomycete activity against the plant pathogen Pythium recalcitrans. rsc.org Physiological, biochemical, and ultrastructural analyses suggest that the mode of action for the lead compound in that study involves the disruption of the pathogen's biological membrane systems. rsc.org This provides a valuable starting point for understanding how to improve the efficacy of this class of compounds as potential agrochemicals.

Similarly, other derivatives have been identified as inhibitors of enzymes like monoamine oxidases (MAOs) and cholinesterases (ChEs), or as anticancer agents. mdpi.comuniv.kiev.ua Future research must focus on using techniques such as structural biology (X-ray crystallography, Cryo-EM), biophysical assays, and cellular biology to pinpoint the specific binding sites and conformational changes induced by these molecules. A deeper mechanistic insight will facilitate the design of next-generation compounds with improved potency and reduced off-target effects.

Advanced Computational Modeling for Predictive Design and Optimization of Dihydroisoquinolinone Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a way to predict the properties of molecules and guide synthetic efforts, thereby saving time and resources. nih.govnih.gov These methods are being increasingly applied to the design and optimization of dihydroisoquinolinone analogues.

Techniques such as molecular docking are used to predict and analyze the binding modes of dihydroisoquinolinone derivatives within the active sites of their target proteins. mdpi.compensoft.net For example, docking studies have helped to elucidate key interactions between (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives and the amino acid residues of MAO and BChE receptors. mdpi.com In another study, docking was used to probe the binding interactions of novel inhibitors within the active site of Fibroblast growth-factor receptor 1 (FGFR1). pensoft.net

Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for the biological activity of these compounds. rsc.org These models provide crucial information that can guide the design of more potent derivatives by highlighting which structural modifications are likely to enhance activity. rsc.org

Computational TechniqueApplication for DihydroisoquinolinonesReference
Molecular Docking Predicting binding poses and interactions with target proteins like MAO, BChE, and FGFR1. mdpi.compensoft.net
3D-QSAR (CoMFA/CoMSIA) Revealing structural requirements for activity and guiding the design of more potent analogues. rsc.org
Comparative Modeling Predicting the 3D structure of target proteins when experimental structures are unavailable. nih.gov
Ligand-Based Pharmacophores Identifying common chemical features of active molecules to guide virtual screening. nih.gov

Discovery of Novel Biological Targets for 2-Phenethyl-3,4-dihydroisoquinolin-1(2H)-one and its Derivatives

The dihydroisoquinolinone scaffold has already demonstrated activity against a diverse range of biological targets, suggesting a broad therapeutic potential that is yet to be fully realized. A key research direction is the systematic screening of these compounds to identify novel biological targets and, consequently, new therapeutic applications.

Current research has identified several promising areas. Derivatives of the core scaffold have shown potent activity as:

Antioomycete Agents: Exhibiting efficacy against plant pathogens like Pythium recalcitrans, suggesting applications in agriculture. rsc.org

Enzyme Inhibitors: Acting as multi-target inhibitors of monoamine oxidase (MAO-A and MAO-B) and butyrylcholinesterase (BChE), which are relevant targets for neurodegenerative disorders. mdpi.com

Anticancer Agents: Showing antiproliferative activity against a variety of human tumor cell lines, including those of the breast, colon, and central nervous system. univ.kiev.uapensoft.net Some derivatives function as inhibitors of key cancer-related proteins like Fibroblast growth-factor receptor 1 (FGFR1). pensoft.net

The future in this domain involves high-throughput screening (HTS) of diverse dihydroisoquinolinone libraries against broader panels of enzymes, receptors, and cell lines. Phenotypic screening, which identifies compounds that produce a desired effect in cells or organisms without a preconceived target, could also uncover entirely new mechanisms of action and therapeutic avenues for this versatile scaffold.

Future Directions in Medicinal Chemistry of Dihydroisoquinolinones, Focusing on In Vitro Efficacy and Selectivity

The ultimate goal in the medicinal chemistry of dihydroisoquinolinones is the development of potent, selective, and safe therapeutic agents. researchgate.net Future research will be an iterative process of design, synthesis, and biological evaluation, with a strong emphasis on improving in vitro efficacy and selectivity.

Improving in vitro efficacy involves designing analogues with lower IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values. For example, research on antioomycete derivatives identified a compound (I23) with an EC₅₀ value of 14 µM, which was superior to the commercial agent hymexazol (B17089) (37.7 µM). rsc.org Similarly, studies on FGFR1 inhibitors identified derivatives with IC₅₀ values in the low micromolar range. pensoft.net

Selectivity is equally critical to minimize off-target effects and potential toxicity. Research into MAO inhibitors has successfully identified dihydroisoquinoline derivatives that show selective inhibition of MAO-A over MAO-B, which can be a desirable trait for certain therapeutic indications. mdpi.com The future direction involves fine-tuning the molecular structure to maximize interactions with the desired target while minimizing interactions with other related proteins. This synergy of rational design, guided by computational modeling and a deep mechanistic understanding, will continue to drive the evolution of dihydroisoquinolinones as a valuable class of bioactive compounds. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Phenethyl-3,4-dihydroisoquinolin-1(2H)-one, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cross-coupling, cyclization, and N-deprotection. For example, a three-step sequence (cross-coupling → base-mediated cyclization → N-alkylation) achieves yields up to 36% . Optimization strategies include adjusting catalysts (e.g., palladium for cross-coupling), solvent systems (ethanol/chloroform for extraction), and reaction times (24 hours for cyclization). Column chromatography (petroleum ether/ethyl acetate) and recrystallization are critical for purification .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer : X-ray diffraction (XRD) reveals crystal lattice parameters (e.g., monoclinic system with β = 100.227°) and intermolecular interactions like hydrogen bonds and C–H···π stacking . NMR spectroscopy (1H/13C) identifies functional groups, while 2D techniques (COSY, HSQC) resolve stereochemical ambiguities. For example, dihedral angles between aromatic rings (43.66–62.22°) are quantified via XRD .

Q. What analytical techniques are recommended for assessing the purity and stereochemical integrity of synthesized derivatives?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and mass spectrometry (HRMS) confirm purity and molecular weight. Chiral chromatography distinguishes enantiomers, and statistical tools like ANOVA validate reproducibility in biological assays . For instance, Lipid Search software (5 ppm mass tolerance) ensures accurate lipid profiling in MS/MS data .

Advanced Research Questions

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance the bioactivity of derivatives?

  • Methodological Answer : SAR studies focus on modifying substituents (e.g., phenethyl groups) to improve binding affinity. For EZH2 inhibition, substituents like methoxy and methyl groups at specific positions enhance IC50 values. Computational docking guides rational design, followed by in vitro validation using enzyme assays . Derivatives with fluorophenyl or hydroxyphenyl groups show improved antimicrobial and antitumor activity .

Q. How can researchers resolve contradictions between computational molecular docking predictions and experimental binding data?

  • Methodological Answer : Discrepancies arise from force field inaccuracies or solvent effects. Validation methods include:

  • Mutagenesis studies : Altering binding site residues to test docking predictions.
  • Molecular dynamics (MD) simulations : Assessing ligand-protein stability over nanosecond timescales.
  • Binding free energy calculations : Using MM/PBSA or MM/GBSA to refine affinity estimates.
    Cross-referencing with crystallographic data (e.g., hydrogen bond distances from XRD) ensures alignment .

Q. What experimental approaches are used to determine the compound’s metabolic stability in preclinical models?

  • Methodological Answer : Liver microsome assays (human/rat) quantify metabolic degradation rates. LC-MS/MS identifies metabolites, while cytochrome P450 inhibition assays assess drug-drug interaction risks. For instance, PF-06821497 (a derivative) undergoes pharmacokinetic profiling using plasma protein binding and clearance studies in rodent models .

Q. How do researchers address discrepancies in NMR spectral data when characterizing novel derivatives?

  • Methodological Answer : Contradictions in peak assignments are resolved via:

  • 2D NMR : COSY confirms proton-proton correlations, while HSQC links 1H and 13C signals.
  • Isotopic labeling : 15N/13C-enriched samples clarify ambiguous signals.
  • Comparative analysis : Aligning data with structurally similar compounds (e.g., 6-fluoro derivatives) from literature . ’s crystallographic data provides reference geometries for NMR validation .

Q. What methodologies validate the compound’s antitumor efficacy in in vitro vs. in vivo models?

  • Methodological Answer : In vitro cytotoxicity is tested via MTT assays on cancer cell lines (e.g., IC50 determination). In vivo efficacy is assessed using xenograft models, with tumor volume reduction and survival rates as endpoints. For example, PF-06821497 demonstrates dose-dependent tumor growth inhibition in prostate cancer models, validated by histopathology and biomarker analysis (e.g., H3K27me3 levels) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.